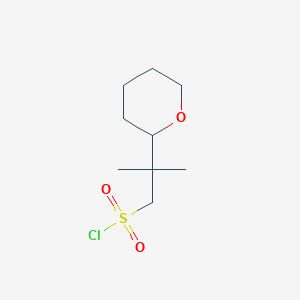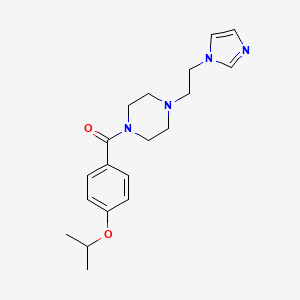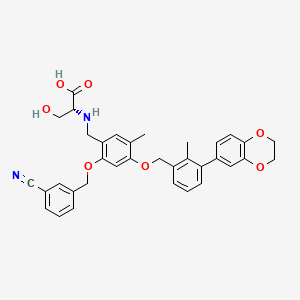
BMS-1001
Übersicht
Beschreibung
BMS-1001 ist ein niedermolekularer Inhibitor, der die Interaktion zwischen dem programmierten Zelltodprotein 1 (PD-1) und seinem Liganden, dem programmierten Zelltodliganden 1 (PD-L1), zielt. Diese Interaktion ist ein entscheidender Immun-Checkpoint-Weg, den Tumoren ausnutzen, um dem Immunsystem zu entgehen. Durch die Hemmung dieser Interaktion kann this compound möglicherweise die Fähigkeit des Immunsystems wiederherstellen, Krebszellen zu erkennen und anzugreifen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen mehrstufigen organischen Syntheseprozess synthetisiert. Die Synthese beinhaltet die Bildung mehrerer Schlüsselintermediate, die dann zu dem endgültigen Produkt gekoppelt werden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckbedingungen, um sicherzustellen, dass die gewünschten chemischen Umwandlungen effizient ablaufen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber auf größere Mengen hochskaliert. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Reproduzierbarkeit zu verbessern .
Wirkmechanismus
Target of Action
BMS-1001, also known as (2~{R})-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-phenyl]methoxy]-5-methyl-phenyl]methylamino]-3-oxidanyl-propanoic acid, is a potent inhibitor of the PD-1/PD-L1 interaction . The primary targets of this compound are the immune checkpoint proteins PD-1 and PD-L1 .
Mode of Action
This compound binds to human PD-L1 and blocks its interaction with PD-1 . This interaction is crucial for the immune system’s response to cancer cells. By blocking this interaction, this compound can alleviate the inhibitory effect of soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes .
Biochemical Pathways
The PD-1/PD-L1 pathway plays a significant role in the immune system’s ability to fight cancer. Overexpression of PD-L1 in tumor cells induces the PD-1/PD-L1 pathway, which inhibits T cell mediated anti-tumor immune response, thereby facilitating the survival of tumor cells . By inhibiting this pathway, this compound can potentially enhance the body’s immune response against cancer cells .
Result of Action
The primary result of this compound’s action is the alleviation of the inhibitory effect of soluble PD-L1 on the T-cell receptor-mediated activation of T-lymphocytes . This could potentially enhance the immune system’s ability to fight cancer cells.
Biochemische Analyse
Biochemical Properties
BMS-1001 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The crystal structure of this compound indicates that it forms a deep hydrophobic pocket, which may be responsible for its increased potency .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. Its effects on metabolic flux or metabolite levels are currently being studied .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BMS-1001 is synthesized through a multi-step organic synthesis process. The synthesis involves the formation of several key intermediates, which are then coupled to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BMS-1001 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach spezifischer Umwandlung, beinhalten aber oft kontrollierte Temperaturen, Drücke und pH-Werte .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von this compound zu hydroxylierten Derivaten führen, während die Reduktion desoxygenierte Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
BMS-1001 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die PD-1/PD-L1-Interaktion zu studieren und neue Inhibitoren zu entwickeln.
Biologie: In Zellassays eingesetzt, um die Rolle von PD-1/PD-L1 in der Immunregulation zu untersuchen.
Medizin: Als potenzieller therapeutischer Wirkstoff für die Krebsimmuntherapie untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an PD-L1 bindet und die Interaktion mit PD-1 verhindert. Diese Blockade stellt die Aktivität von T-Zellen wieder her, die dann Krebszellen erkennen und angreifen können. Die beteiligten molekularen Zielstrukturen umfassen den PD-1-Rezeptor auf T-Zellen und den PD-L1-Liganden auf Tumorzellen. Der Weg beinhaltet die Hemmung der PD-1/PD-L1-Interaktion, was zur Aktivierung von T-Zell-vermittelten Immunantworten führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BMS-1166: Ein weiterer niedermolekularer Inhibitor der PD-1/PD-L1-Interaktion mit ähnlicher Potenz und Wirkmechanismus.
Incyte-001: Ein niedermolekularer Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität.
Incyte-011: Ein weiterer PD-1/PD-L1-Inhibitor mit unterschiedlichen strukturellen Merkmalen und biologischen Eigenschaften.
Einzigartigkeit
BMS-1001 ist einzigartig aufgrund seiner hohen Potenz und geringen Toxizität im Vergleich zu anderen Inhibitoren. Es hat eine überlegene Bindungsaktivität an PD-L1 gezeigt und stellt die T-Zellfunktion mit minimalen Nebenwirkungen effektiv wieder her. Seine chemische Struktur ermöglicht auch eine bessere metabolische Stabilität und orale Bioverfügbarkeit .
Eigenschaften
IUPAC Name |
(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O7/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40)/t30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNXGZKSIKQKAH-SSEXGKCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CNC(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CN[C@H](CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does BMS-1001 interact with its target and what are the downstream effects?
A: this compound directly binds to human PD-L1, effectively blocking its interaction with PD-1. [, , ] This inhibition prevents the PD-1/PD-L1 pathway from suppressing T-cell activation, allowing T cells to recognize and attack cancer cells more effectively. [, ] Specifically, this compound has been shown to alleviate the inhibitory effect of both soluble and cell surface-associated PD-L1 on T-cell receptor-mediated activation of T-lymphocytes. []
Q2: What is unique about this compound's mechanism of action compared to other PD-L1 inhibitors?
A: Research suggests that this compound, alongside another BMS compound (BMS-1166), induces dimerization of PD-L1 upon binding. [] Molecular dynamics simulations reveal that a single this compound molecule initially binds to one PD-L1 monomer, subsequently facilitating the recruitment and binding of a second PD-L1 monomer. This dimerization process appears crucial for the antagonistic activity of this compound against PD-L1. []
Q3: How does the structure of this compound contribute to its potency?
A: X-ray crystallography studies of this compound complexed with PD-L1 provide insights into its molecular interactions. [] While specific structural features responsible for increased potency compared to earlier molecules haven't been explicitly described in the provided abstracts, these studies are crucial for understanding the structure-activity relationship and guiding further optimization. []
Q4: What is the current status of this compound in terms of clinical development?
A: Although this compound demonstrates promising in vitro activity, including sub-micromolar EC50 values for blocking the PD-1/PD-L1 interaction, [] it's crucial to note that further research and development are necessary before clinical trials can be initiated. Optimization of the compound's structure is crucial to enhance its activity and advance it towards therapeutic applications. []
Q5: What are the potential advantages of small molecule inhibitors like this compound over existing antibody-based therapies targeting PD-1/PD-L1?
A: While antibody therapies have shown remarkable success in targeting the PD-1/PD-L1 pathway, small molecule inhibitors like this compound offer potential benefits such as oral bioavailability, improved tissue penetration, and potentially lower production costs. [, ] These advantages could broaden the accessibility and feasibility of cancer immunotherapy in the future.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Trifluoromethyl)phenyl]morpholine](/img/structure/B2905402.png)

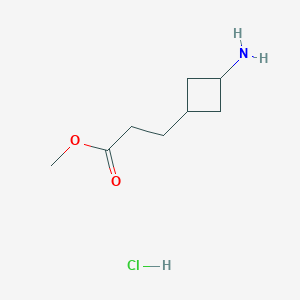
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2905407.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2905408.png)
![5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-ethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2905409.png)
![N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2905411.png)
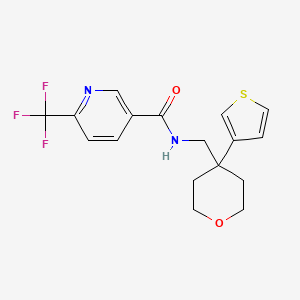


![N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2905418.png)
